molecular formula C14H20ClFN2O3S B2636017 6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide CAS No. 1808694-18-9

6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide

Cat. No.: B2636017
CAS No.: 1808694-18-9
M. Wt: 350.83
InChI Key: CRCJOCZUBGWQNK-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide is a synthetic organic compound with the molecular formula C14H20ClFN2O3S. It is characterized by the presence of a chloro group, a fluoropyridine ring, and a sulfonamide group, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and nitration.

    Introduction of the Fluoro Group: The fluorine atom is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions, often using sulfonyl chlorides.

    Cyclohexyloxypropyl Substitution: The cyclohexyloxypropyl group is introduced through etherification reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and minimize human error .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoropyridine ring enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one: This compound shares structural similarities but differs in its quinoline core.

    6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoro-3-pyridinesulfonamide: A closely related compound with minor structural variations.

Uniqueness

6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group provides strong enzyme inhibition, while the fluoropyridine ring enhances binding affinity and specificity .

Properties

IUPAC Name

6-chloro-N-(3-cyclohexyloxypropyl)-5-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O3S/c15-14-13(16)9-12(10-17-14)22(19,20)18-7-4-8-21-11-5-2-1-3-6-11/h9-11,18H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCJOCZUBGWQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCNS(=O)(=O)C2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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